REACTION_CXSMILES
|
[C:1]([O-:4])(=O)[CH3:2].[Na+].C([O-])(O)=O.[Na+].CO.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[C:16](Cl)[C:15]=1[N+:24]([O-])=O>[Pt].O>[CH3:2][C:1]([NH:20][C:17]1[CH:18]=[CH:19][C:14]([Cl:13])=[C:15]([NH2:24])[CH:16]=1)=[O:4] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
|
Name
|
NH4VO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is carried out at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1=CC(=C(C=C1)Cl)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |